N-(2-hydroxyphenyl)-2-methylpropanamide
CAS No.:
Cat. No.: VC20796959
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO2 |
|---|---|
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | N-(2-hydroxyphenyl)-2-methylpropanamide |
| Standard InChI | InChI=1S/C10H13NO2/c1-7(2)10(13)11-8-5-3-4-6-9(8)12/h3-7,12H,1-2H3,(H,11,13) |
| Standard InChI Key | HFHKGYSSGAHTMV-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)NC1=CC=CC=C1O |
| Canonical SMILES | CC(C)C(=O)NC1=CC=CC=C1O |
Introduction
Chemical Structure and Identification
Molecular Structure
N-(2-hydroxyphenyl)-2-methylpropanamide features a benzene ring with a hydroxyl group at position 2 and an amide linkage connecting to a 2-methylpropanoyl group. This arrangement creates a molecule with multiple functional groups capable of participating in various chemical interactions. The hydroxyl group can serve as both a hydrogen bond donor and acceptor, while the amide functionality provides additional hydrogen bonding capabilities through its N-H and C=O components .
The compound's structure can be represented using different notation systems, including SMILES (CC(C)C(=O)NC1=CC=CC=C1O) and InChI (InChI=1S/C10H13NO2/c1-7(2)10(13)11-8-5-3-4-6-9(8)12/h3-7,12H,1-2H3,(H,11,13)). These standardized representations facilitate database searches and structural comparisons with related compounds.
Identification Parameters
The compound is identified by various parameters as shown in the following table:
| Parameter | Value |
|---|---|
| IUPAC Name | N-(2-hydroxyphenyl)-2-methylpropanamide |
| CAS Number | 105294-80-2 |
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| PubChem CID | 836041 |
| ChEMBL ID | CHEMBL3774671 |
| SMILES | CC(C)C(=O)NC1=CC=CC=C1O |
| Standard InChI | InChI=1S/C10H13NO2/c1-7(2)10(13)11-8-5-3-4-6-9(8)12/h3-7,12H,1-2H3,(H,11,13) |
| Standard InChIKey | HFHKGYSSGAHTMV-UHFFFAOYSA-N |
Physical and Chemical Properties
Computed Physicochemical Properties
Computational methods have been employed to determine various physicochemical properties of N-(2-hydroxyphenyl)-2-methylpropanamide, providing insights into its potential behavior in biological systems:
The moderate XLogP3 value of 1.8 indicates a balance between hydrophilicity and lipophilicity, potentially facilitating membrane permeation while maintaining sufficient aqueous solubility. The topological polar surface area of 49.3 Ų suggests moderate potential for passive membrane permeability, as compounds with TPSA values below 140 Ų are generally associated with favorable intestinal absorption .
Biological Activities and Applications
Research Applications
As a defined chemical entity with specific structural features, N-(2-hydroxyphenyl)-2-methylpropanamide may serve various research purposes:
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As a chemical intermediate in organic synthesis pathways leading to more complex molecules
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As a structural analog in structure-activity relationship studies investigating the importance of 2-hydroxyphenyl amide motifs
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As a reference standard for analytical method development and validation
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As a potential pharmacophore for medicinal chemistry explorations
The compound's availability from commercial sources, albeit limited, facilitates its incorporation into research programs exploring these and other applications .
Comparison with Similar Compounds
Structural Analogs
N-(2-hydroxyphenyl)-2-methylpropanamide belongs to a broader class of phenolic amides, sharing structural similarities with various bioactive compounds. The specific substitution pattern—featuring the hydroxyl group at the ortho position of the phenyl ring and the isopropyl group on the carbonyl carbon—distinguishes it from related analogs.
Structural variations that can influence the compound's properties include:
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Position of the hydroxyl group on the phenyl ring (ortho, meta, para)
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Substitution pattern on the propanoyl moiety
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Additional substituents on the phenyl ring
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Modifications of the amide linkage
These structural variations can significantly impact physicochemical properties, binding affinities, and biological activities of the resulting compounds.
Structure-Property Relationships
The specific arrangement of functional groups in N-(2-hydroxyphenyl)-2-methylpropanamide contributes to its distinct property profile. The ortho-positioned hydroxyl group can participate in intramolecular hydrogen bonding with the amide nitrogen, potentially influencing the compound's conformation and reactivity .
The branched alkyl group (isopropyl) on the carbonyl carbon introduces steric bulk that may affect interactions with biological targets. This structural feature distinguishes N-(2-hydroxyphenyl)-2-methylpropanamide from simpler analogs like N-(2-hydroxyphenyl)acetamide, potentially conferring different biological activities and physicochemical properties.
| Supplier | Product Identifier | Purity | Status |
|---|---|---|---|
| CymitQuimica | REF: 3D-FEA29480 | Min. 95% | Discontinued |
| Vulcanchem | VCID: VC20796959 | Not specified | Available for research use only |
The limited commercial availability may reflect the compound's specialized nature and targeted research applications rather than widespread use. Researchers interested in this compound may need to explore custom synthesis options if commercial sources are unavailable.
Quality Standards
When commercially available, N-(2-hydroxyphenyl)-2-methylpropanamide is typically supplied with a minimum purity of 95%, as specified by CymitQuimica . This purity level is suitable for most research applications, including structure-activity relationship studies and preliminary biological evaluations.
Quality control methods likely include chromatographic techniques (HPLC, GC) for purity determination, spectroscopic methods (NMR, IR, MS) for structural confirmation, and physical property measurements for batch consistency. These analytical approaches ensure that the supplied material meets the specifications required for reliable research results.
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